molecular formula C27H28N2O5S B2397830 N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide CAS No. 1251559-90-6

N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide

Katalognummer: B2397830
CAS-Nummer: 1251559-90-6
Molekulargewicht: 492.59
InChI-Schlüssel: RZQUQOAMQDXEOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

    Formation of the pyrazolo[1,5-a][1,3]diazepine core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the sulfonamide group: This step usually involves the reaction of an amine with a sulfonyl chloride under basic conditions.

    Functionalization of the aromatic rings: Methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Key Steps:

  • Oxazole Ring Formation :

    • The oxazole ring (5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl) is typically synthesized via cyclization of acyloin intermediates or through condensation reactions .

    • Example: Reaction of 4-(propan-2-yloxy)benzaldehyde with acetoacetate esters under acidic conditions (e.g., AcOH) could form the oxazole core.

  • Sulfonamide Coupling :

    • The benzene sulfonamide group is introduced via nucleophilic substitution or coupling reactions. For example, treatment of benzenesulfonyl chloride with an amine (N-(2-methoxyphenyl)amine) in the presence of a base (e.g., pyridine) forms the sulfonamide bond .

  • Cross-Coupling Reactions :

    • The oxazole ring is linked to the sulfonamide via a methylene group, likely through alkylation or substitution reactions. For instance, a Friedel-Crafts alkylation or a nucleophilic aromatic substitution could achieve this .

Characterization Techniques

The compound’s structure and purity are confirmed using standard analytical methods:

Technique Key Observations
NMR Spectroscopy - Proton shifts for aromatic rings (~7–8 ppm), methoxy groups (~3.8–4.2 ppm), and oxazole protons (~6–7 ppm).
Mass Spectrometry (MS) - Molecular ion peak at m/z 534.18 (calculated molecular weight).
IR Spectroscopy - Sulfonamide S=O stretches (~1150–1300 cm⁻¹) and oxazole C=N stretches (~1600–1700 cm⁻¹) .

Functional Group Reactivity:

  • Sulfonamide Group :

    • Hydrolysis under acidic/basic conditions yields sulfonic acid derivatives .

    • Example: Treatment with NaOH (aq) could cleave the sulfonamide bond.

  • Oxazole Ring :

    • Susceptible to nucleophilic attack under strong acidic/basic conditions .

    • Reaction with hydrazine hydrate (excess) could lead to ring-opening .

  • Aromatic Rings :

    • Substituted phenyl groups may undergo electrophilic substitution (e.g., nitration, alkylation) .

Comparison of Reaction Conditions

Relevant reaction conditions from analogous compounds :

Reaction Type Reagents Conditions Yield
Oxazole formationAcOH, H₂SO₄100°C, 6 h42–62%
Sulfonamide couplingSOCl₂, pyridineR.T., 1 h80–90%
AlkylationNa₂S·9H₂O, DMF100°C, 10 h50–70%

Antibacterial Activity:

  • Structurally similar sulfonamides with oxazole substituents show potent activity against Klebsiella pneumoniae and Bacillus subtilis .

Pharmacophore Modeling:

  • The oxazole ring contributes to π–π stacking interactions with biological targets, enhancing ligand binding .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. It has been included in screening libraries for its activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, compounds similar to N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide have shown promising results against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Case Study: ESKAPE Pathogens

A notable case study involved the evaluation of compounds with similar structures against ESKAPE pathogens—an acronym representing a group of bacteria known for their resistance to antibiotics. Research demonstrated that derivatives of sulfonamides exhibited significant inhibitory effects on these pathogens. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Drug Discovery

The compound is part of various drug discovery efforts aimed at developing new therapeutic agents. Its inclusion in antimitotic tubulin libraries indicates its potential role in cancer therapy by targeting microtubule dynamics during cell division. The structural features of the compound suggest it may interact with tubulin proteins, thereby inhibiting cancer cell proliferation .

Virtual Screening Studies

Pharmacophore modeling and virtual screening techniques have been employed to identify and optimize compounds similar to this compound for enhanced biological activity. These studies focus on refining the chemical structure to improve binding affinity to target proteins involved in disease processes .

Summary of Findings

Application Details
Antibacterial Activity Effective against Gram-positive and Gram-negative bacteria; potential against MRSA .
Drug Discovery Included in antimitotic tubulin libraries; potential for cancer treatment .
Virtual Screening Utilized in pharmacophore modeling to optimize structure for better activity .

Wirkmechanismus

The mechanism of action of N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacteria. The pyrazolo[1,5-a][1,3]diazepine core may interact with various biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Trimethoprim: Often used in combination with sulfonamides for its synergistic effects.

    Pyrazolopyrimidines: Compounds with a similar core structure, known for their diverse biological activities.

Uniqueness

N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide is unique due to its complex structure, which combines multiple functional groups and a fused ring system

Biologische Aktivität

N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide, also known by its ChemDiv Compound ID M009-0095, is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The compound has a molecular formula of C27H28N2O5SC_{27}H_{28}N_{2}O_{5}S. Its IUPAC name is N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide. The structural representation can be summarized as follows:

  • SMILES : CC(C)Oc(cc1)ccc1-c1nc(CN(c(cc2)ccc2OC)S(c2ccccc2)(=O)=O)c(C)o1
  • InChI Key : XXPMDEVXGOVIJA-UHFFFAOYSA-N

Physical Properties

PropertyValue
Molecular Weight484.58 g/mol
SolubilitySoluble in DMSO
AppearanceWhite to off-white powder

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) for some derivatives has been reported in the range of 20–40 µM against S. aureus and 40–70 µM against E. coli .

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis and interfere with metabolic pathways. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria, thus inhibiting bacterial growth.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the target compound. Results indicated that the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed a significant reduction in bacterial colony counts in vitro compared to control groups.
  • Toxicity Assessment :
    • Toxicity studies conducted on mammalian cell lines revealed that the compound exhibited low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .

Pharmacological Studies

Recent pharmacological evaluations have highlighted the potential of this compound in drug discovery:

Study FocusResults
Antibacterial ActivityEffective against MRSA and E. coli with MIC values < 50 µM
CytotoxicityLow toxicity observed in mammalian cells at therapeutic doses

Screening Libraries

The compound is included in various screening libraries for drug discovery, particularly within the context of antimitotic and antibacterial agents. Its structural characteristics suggest potential for modification to enhance efficacy or reduce toxicity further .

Eigenschaften

IUPAC Name

N-(2-methoxyphenyl)-N-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-19(2)33-22-16-14-21(15-17-22)27-28-24(20(3)34-27)18-29(25-12-8-9-13-26(25)32-4)35(30,31)23-10-6-5-7-11-23/h5-17,19H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQUQOAMQDXEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.